2-(3-METHOXYPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
CAS No.: 1207026-43-4
Cat. No.: VC6327959
Molecular Formula: C21H19N3OS
Molecular Weight: 361.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207026-43-4 |
|---|---|
| Molecular Formula | C21H19N3OS |
| Molecular Weight | 361.46 |
| IUPAC Name | 2-(3-methoxyphenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C21H19N3OS/c1-15-6-8-16(9-7-15)14-26-21-20-13-19(23-24(20)11-10-22-21)17-4-3-5-18(12-17)25-2/h3-13H,14H2,1-2H3 |
| Standard InChI Key | NCZVZPLGEZHYCV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
The compound has a molecular formula of C₂₁H₁₉N₃OS and a molecular weight of 361.46 g/mol. Its IUPAC name, 2-(3-methoxyphenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine, reflects a fused pyrazolo-pyrazine core substituted with a 3-methoxyphenyl group at position 2 and a (4-methylbenzyl)sulfanyl moiety at position 4. Key physicochemical properties include:
| Property | Value |
|---|---|
| SMILES | CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)OC |
| InChIKey | NCZVZPLGEZHYCV-UHFFFAOYSA-N |
| Solubility | Not available |
The presence of a sulfanyl (-S-) linker and methoxy (-OCH₃) group suggests potential for hydrogen bonding and hydrophobic interactions, which are critical in drug-receptor binding.
Structural Analogues and Comparative Analysis
Pyrazolo[1,5-a]pyrazines with substitutions at positions 4 and 6, such as 4,6-disubstituted derivatives, have demonstrated inhibitory activity against Janus kinases (JAKs) . For instance, compounds like N-[2-(4-methylphenyl)-5-(1-methylsulfonylpiperidin-4-yl)pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide (PubChem CID: 68328146) share structural motifs with the subject compound, particularly the sulfonyl and aryl substitutions . A comparison of molecular weights and substituents reveals trends in bioactivity (Table 1).
Table 1: Comparison with Structurally Related Compounds
Synthesis and Structural Elucidation
Spectroscopic Characterization
The compound’s Standard InChI (InChI=1S/C21H19N3OS/c1-15-6-8-16(9-7-15)14-26-21-20-13-19(23-24(20)11-10-22-21)17-4-3-5-18(12-17)25-2/h3-13H,14H2,1-2H3) confirms the presence of a pyrazolo[1,5-a]pyrazine core. Nuclear magnetic resonance (NMR) data for similar compounds show distinct signals for methoxy protons (~δ 3.8 ppm) and aromatic protons in the 3-methoxyphenyl group (~δ 6.7–7.4 ppm) . Mass spectrometry would likely yield a molecular ion peak at m/z 361.46, consistent with its molecular weight.
Hypothetical Pharmacological Applications
Anticancer Activity
Pyrazolo[1,5-a]pyrimidine analogues, such as those described in VulcanChem’s database, show antiproliferative effects in cancer cell lines (e.g., IC₅₀ = 2.1 µM in MCF-7 breast cancer cells). The methoxy and sulfanyl groups may enhance membrane permeability and target affinity, respectively, positioning this compound as a candidate for in vitro anticancer screening.
Challenges and Future Directions
Solubility and Bioavailability
The compound’s solubility remains uncharacterized, a common issue for sulfanyl-containing heterocycles. Structural modifications, such as replacing the sulfanyl group with a sulfonyl (-SO₂-) moiety, could improve aqueous solubility, as seen in PubChem CID 68328146 .
Target Identification
Proteomic profiling and high-throughput screening are needed to identify precise molecular targets. Given the success of related compounds in kinase inhibition, prioritizing JAK family enzymes and cyclin-dependent kinases (CDKs) is warranted .
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